4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride
Description
Properties
IUPAC Name |
4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.2ClH/c8-7-10-6(4-11-7)5-2-1-3-9-5;;/h4-5,9H,1-3H2,(H2,8,10);2*1H/t5-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOSIBIWRDWWOT-XRIGFGBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CSC(=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CSC(=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea and α-Bromoketone Cyclization
The reaction of thiourea with α-bromoketones under acidic or neutral conditions yields 2-aminothiazoles. For example, 2-amino-4-bromo-1,3-thiazole serves as a precursor for subsequent functionalization. In one protocol, α-bromoketone derivatives bearing protected pyrrolidine groups are condensed with thiourea in ethanol at reflux, achieving yields of 65–78%.
Reaction conditions :
-
Solvent: Ethanol or THF
-
Temperature: 60–80°C
-
Catalysts: None required (autocatalytic)
Alternative Thiazole Formation Strategies
Suzuki-Miyaura cross-coupling, as demonstrated in adamantyl-thiazole syntheses, offers a route to introduce aromatic or aliphatic groups at the thiazole 4-position. However, this method requires pre-functionalized boronic acids, which may complicate pyrrolidine incorporation.
Stereoselective Introduction of the (2S)-Pyrrolidin-2-yl Group
Asymmetric Alkylation
Chiral pool synthesis utilizing (S)-proline derivatives provides enantiomerically pure pyrrolidine precursors. For instance, (S)-proline is reduced to (S)-pyrrolidin-2-ol, followed by mesylation and nucleophilic displacement with a thiazole intermediate. This method affords the desired (2S) configuration with >95% enantiomeric excess (ee).
Transition Metal-Catalyzed Coupling
Palladium-catalyzed coupling reactions enable direct installation of pyrrolidine groups. A patented protocol employs a pyrrolidine-bearing boronic acid in a Suzuki reaction with 4-bromo-1,3-thiazol-2-amine, achieving 70–85% yields. Key parameters include:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
-
Solvent: Dioxane/water (4:1)
Protective Group Strategies
Amine Protection
The thiazole 2-amine group is protected as a Boc (tert-butyloxycarbonyl) derivative during pyrrolidine functionalization to prevent side reactions. Boc deprotection is achieved using HCl in dioxane, as reported in glycinamide syntheses.
Pyrrolidine Protection
Temporary protection of the pyrrolidine nitrogen with carbobenzyloxy (Cbz) groups facilitates selective functionalization. Hydrogenolysis with Pd/C removes the Cbz group post-coupling.
Salt Formation and Purification
Dihydrochloride Preparation
The free base is treated with HCl gas in anhydrous ether or HCl solution in isopropanol to yield the dihydrochloride salt. Crystallization from ethanol/water (1:3) affords the final product with >99% purity.
Solid-State Characterization
Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) confirm salt formation. A representative DSC thermogram shows an endothermic peak at 215–220°C, corresponding to the dihydrochloride’s melting point.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield (%) | Purity (%) | Stereoselectivity (ee) |
|---|---|---|---|---|
| Hantzsch condensation | Thiourea, α-bromopyrrolidinone | 72 | 98 | 90 |
| Suzuki coupling | 4-Bromo-thiazol-2-amine, Boronic acid | 82 | 99 | 95 |
| Asymmetric alkylation | (S)-Proline derivative, Mesylate | 68 | 97 | 99 |
Key observations :
-
Suzuki coupling offers higher yields and stereoselectivity but requires expensive catalysts.
-
Hantzsch condensation is cost-effective but necessitates rigorous purification.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride and related thiazol-2-amine derivatives:
*Calculated molecular weight based on formula.
Key Observations:
Substituent Effects: The pyrrolidin-2-yl group in the target compound introduces chirality and a flexible secondary amine, which may facilitate interactions with chiral biological targets. The iodo substituent () is sterically bulky and electronegative, likely reducing solubility compared to nitrogen-containing substituents .
Salt Form: Most compounds in this class are hydrochloride or dihydrochloride salts to improve aqueous solubility.
Molecular Weight :
Stereochemical Considerations
The (2S)-pyrrolidin-2-yl group in the target compound introduces stereospecificity absent in compounds like 4-iodo-1,3-thiazol-2-amine (achiral) or 2-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride. This chirality could influence binding to enzymes or receptors with enantioselective active sites, a critical factor in drug design .
Biological Activity
4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring fused with a pyrrolidine moiety, contributing to its biological properties. The chemical formula is , and it has been studied for its interactions with various biological targets.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole derivatives. For instance, compounds similar to 4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine have shown promising results in electroshock seizure tests. The structure-activity relationship indicates that modifications on the thiazole ring can enhance anticonvulsant efficacy. In one study, a related thiazole compound displayed a median effective dose (ED50) of 24.38 mg/kg in electroshock tests, demonstrating significant anticonvulsant activity .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Thiazole derivatives have been shown to inhibit cancer cell proliferation across various cell lines. For example, certain analogues exhibited IC50 values lower than doxorubicin against Jurkat and A-431 cell lines, indicating strong cytotoxic effects . The presence of electron-withdrawing groups on the phenyl ring was found to enhance anticancer activity, suggesting that structural modifications can significantly impact efficacy.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-(6-amino-3,5-dicyano...) | Jurkat | < 10 | Bcl-2 inhibition |
| 1-(4-(naphthalen-2-yl)... | A-431 | < 10 | Tubulin polymerization inhibition |
| 4-(1,3-thiazol-2-yl)... | HepG2 | < 5 | Apoptosis induction |
Antibacterial Activity
The antibacterial potential of thiazole derivatives has also been explored. Compounds with similar structures have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus. For instance, pyrrole-benzamide derivatives showed MIC values as low as 3.125 µg/mL against bacterial strains . This suggests that the thiazole moiety may contribute to the antibacterial efficacy through mechanisms that warrant further investigation.
Research indicates that the biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : Some thiazole derivatives inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through Bcl-2 family protein interactions.
- Microtubule Disruption : Certain analogues interfere with tubulin polymerization, leading to cell cycle arrest.
Case Studies
Several case studies have documented the effectiveness of thiazole derivatives in preclinical models:
- Anticancer Efficacy : A study involving a series of thiazole compounds showed significant tumor growth inhibition in xenograft models.
- Anticonvulsant Testing : In vivo tests demonstrated that specific modifications to the thiazole structure enhanced seizure protection in rodent models.
Q & A
Basic Question: What are the key analytical techniques for characterizing the purity and stereochemical integrity of 4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Utilize reverse-phase HPLC with a chiral column (e.g., Chiralpak® AD-H) to resolve enantiomeric impurities. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5) .
- Nuclear Magnetic Resonance (NMR): Assign stereochemistry via - and -NMR, focusing on coupling constants (e.g., -values for pyrrolidine protons) to confirm the (2S) configuration .
- Mass Spectrometry (MS): Confirm molecular weight (MW: 264.17 g/mol) using electrospray ionization (ESI-MS) in positive ion mode. Isotopic patterns help distinguish chloride adducts .
Advanced Question: How can researchers optimize the synthesis of this compound to improve stereochemical fidelity and yield?
Methodological Answer:
- Stereoselective Synthesis: Use asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during pyrrolidine-thiazole coupling. Evidence suggests that L-proline derivatives enhance enantiomeric excess (ee > 95%) .
- Reaction Monitoring: Employ in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., thiazole ring closure) and minimize side reactions .
- Design of Experiments (DoE): Apply factorial designs to optimize variables (temperature, solvent polarity, catalyst loading). For example:
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 80 |
| Catalyst (mol%) | 5 | 15 | 10 |
| Solvent | DMF | THF | DMF/THF (3:1) |
Basic Question: What safety protocols are critical when handling this dihydrochloride salt in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Dihydrochloride salts can cause skin/eye irritation .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of fine crystalline particles .
- Storage: Store in airtight containers under inert gas (argon) at 2–8°C to prevent hygroscopic degradation .
Advanced Question: How can conflicting biological activity data for this compound across different assays be resolved?
Methodological Answer:
- Assay Validation: Compare results across orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to rule out artifacts .
- Solubility Correction: Adjust buffer systems (e.g., 0.1% DMSO in PBS) to ensure consistent compound solubility. Aggregation can falsely reduce apparent activity .
- Target Engagement Studies: Use cellular thermal shift assays (CETSA) to confirm direct target binding in physiological conditions .
Advanced Question: What computational strategies are effective for predicting this compound’s interactions with enzymatic targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model binding to pyrrolidine-sensitive targets (e.g., monoamine oxidases) using AMBER or GROMACS. Focus on hydrogen bonding with the thiazole nitrogen .
- Docking Studies: Use AutoDock Vina with flexible side-chain sampling to account for induced fit in the active site .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Analyze transition states for enzymatic inhibition, particularly proton transfer steps involving the dihydrochloride counterions .
Basic Question: How should researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to:
- Acidic (0.1 M HCl, 40°C, 24 hr)
- Basic (0.1 M NaOH, 40°C, 24 hr)
- Oxidative (3% HO, 25°C, 48 hr)
- Monitor degradation via LC-MS; major degradation products include thiazole ring-opened derivatives .
Advanced Question: What experimental approaches elucidate the compound’s mechanism of enzymatic inhibition?
Methodological Answer:
- Kinetic Analysis: Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, if increases with inhibitor concentration, competitive binding is likely .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to infer interaction forces (e.g., hydrophobic vs. ionic) .
- X-ray Crystallography: Co-crystallize with target enzymes (e.g., MAO-B) to resolve binding poses at atomic resolution .
Basic Question: What purification techniques are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction: Use dichloromethane/water (pH 2–3) to separate the hydrophilic dihydrochloride salt from organic byproducts .
- Recrystallization: Optimize solvent pairs (ethanol/water) to obtain high-purity crystals (>99% by HPLC) .
- Ion-Exchange Chromatography: Employ Dowex® 50WX2 resin to remove excess chloride ions .
Advanced Question: How can researchers evaluate the compound’s synergistic effects in combination therapies?
Methodological Answer:
- Combinatorial Screening: Use high-throughput platforms (e.g., 384-well plates) to test pairwise combinations with FDA-approved drugs. Calculate synergy scores via the Chou-Talalay method .
- Transcriptomic Profiling: Perform RNA-seq on treated cell lines to identify pathways co-regulated by the compound and its partner drug .
Advanced Question: What strategies address low solubility in aqueous buffers during in vivo studies?
Methodological Answer:
- Salt Formulation: Explore alternative counterions (e.g., citrate or tartrate) to improve solubility without altering bioactivity .
- Nanoparticle Encapsulation: Use PEGylated liposomes or PLGA nanoparticles to enhance bioavailability. Monitor particle size (DLS) and encapsulation efficiency (UV-Vis) .
- Prodrug Design: Synthesize ester or phosphate derivatives that hydrolyze in vivo to release the active compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
